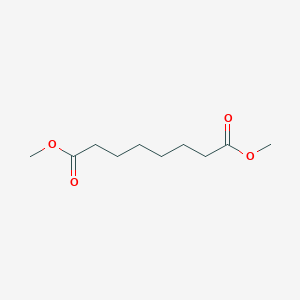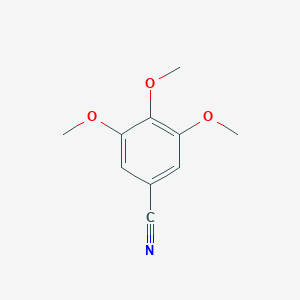
Dimethyl suberate
Vue d'ensemble
Description
Dimethyl suberate is a chemical compound with the molecular formula C10H18O4 . It is also known as dimethyl octanedioate and its CAS number is 1732-09-8 . It is a clear colorless to slightly yellow liquid .
Synthesis Analysis
Dimethyl suberate has been used in the preparation of [8-2H2] and [7-2H2] oleates . The Mycobacterium smegmatis acyltransferase (MsAcT) enzyme has been used as a catalyst for the selective mono-transesterification of divinyl adipate, a symmetric diester .
Molecular Structure Analysis
The molecular weight of Dimethyl suberate is 202.247 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .
Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl suberate are not detailed in the search results, it’s known that esterases like the one from Mycobacterium smegmatis can act on it .
Physical And Chemical Properties Analysis
Dimethyl suberate has a density of 1.0±0.1 g/cm³, a boiling point of 268.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.6±3.0 kJ/mol, and it has a flash point of 111.4±16.9 °C . The index of refraction is 1.431 .
Applications De Recherche Scientifique
1. Cross-linking in Biochemical Research
Dimethyl suberimidate, a derivative of dimethyl suberate, has been utilized in biochemical research for cross-linking protein components of oligomeric macromolecules. It specifically cross-links oligo(dT) to DNA-binding subunits of multimeric helicase-primase encoded by herpes simplex virus type 1, highlighting its utility in characterizing interactions of oligo(dT) with single-stranded DNA-binding proteins (Dodson, 2000).
2. Analytical Chemistry and Catalysis
In the field of physical chemistry, experiments involving dimethyl carbonate synthesis, which include the use of metal oxides catalyzed by dimethyl suberate, have been employed to provide comprehensive training in physical, inorganic, and organic chemistry (He De-hua, Shi Lei, & Ma Ying, 2006).
3. Luminescence in Coordination Polymers
A study in inorganic chemistry demonstrated the synthesis of a two-dimensional lanthanide-suberate via hydrothermal methods. This study found that the direct photoexcitation of lanthanide centers in the polymer, particularly Eu(III) and Tb(III), exhibited typical emission characteristics, showcasing the application of dimethyl suberate in the development of luminescent materials (Lill, Tareila, & Cahill, 2009).
4. Proteomics Research
In proteomics, dimethyl labeling, a method employing stable isotopes at the peptide level, uses reagents including dimethyl suberate for accurate quantification of protein expression. This technique is vital in high-throughput proteomics experiments due to its reliability and cost-effectiveness (Boersema, Raijmakers, Lemeer, Mohammed, & Heck, 2009).
Safety and Hazards
According to the safety data sheet, Dimethyl suberate should be handled with care to avoid breathing vapors or mists . It should not be ingested, and if swallowed, immediate medical assistance should be sought . After handling, thorough washing is recommended . It is also advised to avoid contact with skin and clothing .
Mécanisme D'action
. However, the specific targets of Dimethyl suberate are not well-documented in the literature. Further research is needed to identify its primary targets and their roles.
Biochemical Pathways
Dimethyl suberate is a fatty acid methyl ester
Result of Action
It has been used in the preparation of [8-2H2] and [7-2H2]oleates
Propriétés
IUPAC Name |
dimethyl octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLCRJXCNQABMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061926 | |
| Record name | Dimethyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1732-09-8 | |
| Record name | Dimethyl suberate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanedioic acid, 1,8-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedioic acid, 1,8-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl suberate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethyl suberate influence the mobility of pesticides in plant waxes?
A1: Dimethyl suberate, classified as an n-alkyl ester, can significantly enhance the mobility of certain pesticides within plant waxes. Studies have shown that increasing concentrations of Dimethyl suberate within reconstituted Stephanotis and barley waxes led to a 2-8 fold increase in the mobility of 2,4-Dichlorophenoxybutyric acid (2,4-DB), a common herbicide. [] This effect is attributed to Dimethyl suberate's interaction with the wax structure, likely disrupting its crystallinity and increasing the diffusion rate of 2,4-DB. [] Notably, this impact on 2,4-DB mobility was greater for Dimethyl suberate compared to alcohol ethoxylates at the same internal concentrations within the wax. [] This highlights Dimethyl suberate's potential in influencing the uptake and efficacy of agrochemicals.
Q2: Can you describe the structural characteristics of Dimethyl suberate and its synthesis?
A2: Dimethyl suberate (C10H18O4) possesses a linear structure with a molecular weight of 202.25 g/mol. It consists of a suberic acid backbone (octanedioic acid) with methyl ester groups at both ends. While specific spectroscopic data is not provided in the given research, Dimethyl suberate can be characterized by techniques like Infrared (IR) spectroscopy, revealing characteristic peaks for ester and alkyl groups, and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, providing insights into the arrangement of hydrogen atoms within the molecule. Dimethyl suberate is notably a by-product in the electrochemical synthesis of suberic acid from glutaric anhydride. [] This synthetic route involves the electrolysis of glutaric anhydride, leading to the formation of suberic acid alongside various by-products, including Dimethyl suberate. [] The presence and characteristics of Dimethyl suberate in this process highlight the importance of understanding by-product formation in electrochemical synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)







